molecular formula C21H20ClN5O2 B2480414 8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2480414
M. Wt: 409.9 g/mol
InChI Key: ZEARGZZIIWJQPN-UHFFFAOYSA-N
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Description

WAY-247615 is a chemical compound with the molecular formula C21H20ClN5O2. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound has been studied for its biological activities and its potential as a therapeutic agent.

Preparation Methods

The synthesis of WAY-247615 involves several steps:

    Condensation Reaction: The condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene produces the corresponding amide.

    Cyclization: The amide is then cyclized using polyphosphoric acid at 120°C to yield 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione.

    Chlorination: The resulting compound is chlorinated with phosphorus oxychloride to form a chloroketone.

    Amination: The chloroketone is then condensed with 2-(dimethylamino)ethylamine in pyridine at 100°C to produce the aminoketone.

    Demethylation: Finally, the compound is demethylated using concentrated hydrobromic acid in refluxing acetic acid.

Industrial production methods for WAY-247615 would likely involve scaling up these synthetic routes with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

WAY-247615 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: WAY-247615 can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include phosphorus oxychloride for chlorination, polyphosphoric acid for cyclization, and hydrobromic acid for demethylation.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

WAY-247615 has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of WAY-247615 involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling proteins and transcription factors .

Comparison with Similar Compounds

WAY-247615 can be compared with other similar compounds in terms of its structure and biological activities:

    Similar Compounds: Compounds like BMS-247615 and TAS-103 share structural similarities with WAY-247615.

    Uniqueness: WAY-247615 is unique in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

8-(benzylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARGZZIIWJQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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